molecular formula C24H25N7O3 B2721796 (3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-26-2

(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2721796
CAS No.: 920383-26-2
M. Wt: 459.51
InChI Key: NNAPGXDUIWRGMM-UHFFFAOYSA-N
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Description

(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a potent, selective, and ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by various collagens. DDR1 signaling plays a critical role in cell proliferation, differentiation, migration, and extracellular matrix remodeling . This compound exhibits high binding affinity and selectivity for DDR1 over other kinases, making it a valuable chemical probe for dissecting the specific biological functions of DDR1 in physiological and pathological contexts. Its primary research application is in the investigation of DDR1's role in cancer progression, particularly in breast cancer and pancreatic ductal adenocarcinoma, where it influences tumor growth, invasion, and the fibrotic tumor microenvironment . Furthermore, due to DDR1's involvement in organ fibrosis, this inhibitor is a key tool for exploring therapeutic strategies for idiopathic pulmonary fibrosis and renal fibrosis . By specifically blocking collagen-induced DDR1 autophosphorylation and downstream signaling pathways, this compound enables researchers to elucidate mechanisms of disease and validate DDR1 as a potential therapeutic target.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-16-4-6-18(7-5-16)31-23-21(27-28-31)22(25-15-26-23)29-8-10-30(11-9-29)24(32)17-12-19(33-2)14-20(13-17)34-3/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAPGXDUIWRGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the CAS number 920383-26-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C24_{24}H25_{25}N7_{7}O3_{3}
  • Molecular Weight : 459.5 g/mol
  • Chemical Structure : The compound features a triazolopyrimidine moiety linked to a piperazine ring and a dimethoxyphenyl group, which are known to influence its biological properties.

Structural Representation

ComponentDescription
Dimethoxyphenyl3,5-dimethoxy substitution
Triazolopyrimidine4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d])
Piperazine1-yl linkage

The compound primarily acts as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) . This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These pathways are crucial for various physiological responses, including:

  • Bronchodilation : Enhanced airway relaxation.
  • Anti-inflammatory effects : Reduction in inflammatory mediators.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects:

Study on PDE Inhibition

A study published in Frontiers in Chemistry explored the dual inhibition of PDE3 and PDE4 by similar compounds. The results indicated significant increases in intracellular cAMP levels, leading to enhanced bronchodilation in vitro models .

Antimicrobial Evaluation

In another study focused on related triazole derivatives, compounds were evaluated for their antimicrobial activity against Bacillus pumilus. Although the specific compound was not tested, the structural similarities suggest potential efficacy against similar pathogens .

Anticancer Mechanisms

Research into the broader class of triazole derivatives has shown promising anticancer activities by targeting various cellular mechanisms involved in tumor growth and proliferation. The potential for this compound to act similarly is an area of ongoing investigation .

Comparative Analysis of Similar Compounds

To better understand the biological activity of our target compound, a comparison with similar triazole-based compounds can provide insights into structure-activity relationships (SAR).

Compound NameTarget ActivityKey Findings
Compound APDE InhibitionSignificant bronchodilation effect observed.
Compound BAntimicrobialEffective against Gram-positive bacteria.
Compound CAnticancerInduced apoptosis in cancer cell lines.

Comparison with Similar Compounds

Structural Analogues of Triazolopyrimidine Cores

Pyrazolo-Triazolopyrimidines ()

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 6–9 in ) share a fused triazole-pyrimidine backbone but differ in substituents and ring connectivity:

  • Substituents : Unlike the target compound’s piperazine and dimethoxyphenyl groups, these derivatives feature hydrazine or pyrazole substituents .
  • Isomerization Behavior : highlights isomerization under varying conditions (e.g., compound 7 isomerizing to 6), suggesting that the target compound’s stability may depend on its substitution pattern .
Triazolo-Triazine Derivatives ()

The compound 2-phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one replaces the pyrimidine ring with a triazine core. Key differences include:

  • Heteroatom Arrangement : The triazine-triazole system may alter electronic properties compared to the triazolopyrimidine core.
  • Substituents: A pyridylmethylamino group at position 7 and a phenyl group at position 2 differ from the target’s p-tolyl and piperazine groups, impacting solubility and target affinity .

Functional Group Comparisons

Piperazine-Linked Compounds ()

Piroxicam analogs with anti-HIV activity (e.g., compound 13d in ) utilize modified sulfonamide groups instead of triazolopyrimidine cores. However, the piperazine linker in the target compound may mimic the role of flexible chains in these analogs, facilitating interactions with enzymatic targets like HIV integrase .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone with high yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with the preparation of the triazolopyrimidine core via Huisgen cycloaddition or palladium-catalyzed cross-coupling, followed by piperazine substitution and final coupling with the 3,5-dimethoxybenzoyl group. Use reflux conditions in anhydrous solvents (e.g., DMF or THF) with catalytic bases like K2_2CO3_3 .
  • Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate intermediates and final product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of piperazine derivatives) and reaction time (5–8 hours under reflux) based on analogous triazolopyrimidine syntheses .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1^1H and 13^13C NMR (CDCl3_3 or DMSO-d6_6) to confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, triazole protons at δ 8.5–9.0 ppm) .
    • FT-IR : Identify carbonyl (C=O) stretches (~1680 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]+^+ for C28_{28}H28_{28}N7_7O3_3: 526.220) .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., Aurora A)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazolopyrimidine core and kinase ATP-binding pockets. Set grid boxes around conserved residues (e.g., Lys162, Glu181) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap, dipole moments) influencing binding .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Q. How should researchers resolve contradictions in bioactivity data across cell-based assays?

Methodological Answer:

  • Assay Validation :
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to confirm IC50_{50} reproducibility .
    • Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 4-ethoxy or 4-fluoro analogs) to identify substituent-dependent trends .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • Degradation Studies :
    • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS for breakdown products (e.g., piperazine cleavage) .
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Ecotoxicology :
    • Algal Growth Inhibition : Test on Chlorella vulgaris (OECD 201) at 0.1–10 mg/L .
    • Daphnia Mortality : 48-hour acute toxicity assay (OECD 202) .

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